Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate
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Overview
Description
Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is primarily related to its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity.
Oxidative Stress: The nitro group can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine substitution.
5-(4-Nitrophenyl)furfural: Lacks the ethyl ester group but has a similar nitrophenyl-furan core.
2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains a thiophene ring instead of a furan ring .
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C15H13NO6 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 3-[5-(4-nitrophenyl)furan-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-3-5-11(6-4-10)16(19)20/h3-8H,2,9H2,1H3 |
InChI Key |
XJTZLTFXRMUYNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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